But-2-enedioic acid;morpholine
Description
Properties
CAS No. |
62038-14-6 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
but-2-enedioic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C4H4O4/c1-3-6-4-2-5-1;5-3(6)1-2-4(7)8/h5H,1-4H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
LHXCUWOJEALYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;morpholine typically involves the reaction of fumaric acid with morpholine. One common method is the Michael addition reaction, where morpholine reacts with fumaric acid under basic conditions to form the desired product. The reaction can be carried out in aqueous or organic solvents, with the choice of solvent and reaction conditions affecting the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the product to ensure high quality and consistency. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated system of but-2-enedioic acid enables Michael addition reactions with nucleophiles like amines. Morpholine acts as a nucleophile in this context, attacking the electron-deficient β-carbon of fumaric acid.
Mechanism and Conditions
-
Reaction proceeds under basic conditions (e.g., NaHCO₃ or TEA) in polar aprotic solvents like DMF at 60°C .
-
The basic environment deprotonates the carboxylic acid groups, enhancing the electrophilicity of the α,β-unsaturated system.
Experimental Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| NaHCO₃ | DMF | 60 | 24 | 55 | High purity |
| TEA | DMF | 60 | 24 | 41 | Impurities observed |
Lower temperatures (25°C) or alternative solvents (acetone, THF) resulted in negligible yields .
Esterification and Amide Formation
The carboxylic acid groups of but-2-enedioic acid undergo esterification or amide coupling. Morpholine derivatives can form stable amides or esters under standard coupling conditions.
Key Observations
-
In DMF with NaHCO₃, morpholine reacts with fumaric acid to form a morpholine-substituted amide.
-
Impurities arise if purification steps (e.g., recrystallization) are omitted .
Reaction Pathway
-
Activation of carboxylic acid (e.g., via DCC or EDC).
-
Nucleophilic attack by morpholine’s nitrogen.
Cyclization Reactions
Morpholine’s secondary amine facilitates cyclization, forming morpholine-2,5-diones (MDs). This is critical in synthesizing biodegradable polymers like polydepsipeptides .
Example Reaction
-
But-2-enedioic acid reacts with morpholine and hydrophobic amino acids (e.g., Leu, Ile) to form MDs.
-
Polymerization of MD mixtures yields materials with potential medicinal applications .
Spectroscopic Confirmation
-
¹³C-NMR : Peaks at 167.3 ppm (ester carbonyl) and 166.4 ppm (amide carbonyl) confirm MD formation .
-
FTIR : Attenuation of N–H bands (1600 cm⁻¹) indicates successful cyclization .
Role in Multicomponent Reactions
The compound participates in tandem Michael addition-cyclization reactions. For example:
-
With methyl propiolate and ammonium acetate, it forms 1,4-dihydropyridine (1,4-DHP) derivatives via intermediate aminobutadiene .
Reaction Optimization
| Additive | Ammonium Acetate (equiv.) | Yield of 1,4-DHP (%) |
|---|---|---|
| None | 2 | 21 |
| Morpholine/AcOH (0.33) | 2 | 63 |
Morpholine enhances yields by promoting a secondary Michael addition pathway .
Polymerization
MDs derived from but-2-enedioic acid and morpholine polymerize to form polydepsipeptides.
-
Conditions : Thermal or catalytic ring-opening polymerization.
-
Applications : Biodegradable materials for drug delivery or tissue engineering .
Acid-Base Reactions
The dicarboxylic acid reacts with bases (e.g., NaOH) to form salts. Morpholine’s basic nitrogen can also protonate under acidic conditions.
Key Data
Scientific Research Applications
But-2-enedioic acid;morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of but-2-enedioic acid;morpholine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, affecting various metabolic processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
But-2-enedioic Acid (Fumaric Acid)
But-2-enedioic acid, commonly known as fumaric acid, is a trans-isomer of maleic acid with the IUPAC name (2E)-but-2-enedioic acid. It is a naturally occurring dicarboxylic acid (CAS RN: 110-17-8) with a molecular formula of C₄H₄O₄ and a molecular weight of 116.07 g/mol. Key properties include a high melting point (287°C), low water solubility (7 g/L at 25°C), and biodegradability . It is classified as a Tier 1 chemical under EU REACH, requiring only a hazard assessment due to its low environmental and aquatic toxicity . Applications span food additives, pharmaceuticals, and bio-based chemical production .
Morpholine
Morpholine (C₄H₉NO) is a heterocyclic amine with a six-membered ring containing one oxygen and one nitrogen atom. It is used as a corrosion inhibitor, solvent, and intermediate in organic synthesis. Studies demonstrate its biodegradability by Mycobacterium species, with degradation efficiency enhanced through cell immobilization (11–100% for free cells vs. 23–100% for immobilized cells) .
Comparison with Similar Compounds
But-2-enedioic Acid vs. Maleic Acid (Cis-Isomer)
But-2-enedioic acid (trans) and maleic acid (cis) are geometric isomers with distinct physicochemical properties:
Fumaric acid’s rigid trans-configuration enables stronger intermolecular hydrogen bonds, resulting in higher thermal stability but lower solubility compared to maleic acid . Maleic acid’s intramolecular hydrogen bonding reduces its first pKa, enhancing acidity .
Morpholine vs. Piperazine and Pyrrolidine
Morpholine, piperazine, and pyrrolidine are cyclic amines with differing biodegradation profiles and microbial utilization:
Morpholine degradation requires inducers like acetic acid, whereas piperazine and pyrrolidine serve as direct carbon sources for Mycobacterium . Immobilized cells enhance morpholine degradation efficiency significantly compared to free cells .
Comparison with Other Dicarboxylic Acids
Fumaric acid’s properties contrast with other dicarboxylic acids:
Fumaric acid’s low solubility limits its use in aqueous systems but enhances its stability in solid formulations .
Research Findings
Biodegradation of Morpholine
Fumaric Acid in Bioeconomy
- Fumaric acid is a top biomass-derived chemical for biorefineries, aligning with circular economy goals .
- Its low toxicity and biodegradability make it environmentally favorable compared to petrochemical alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
